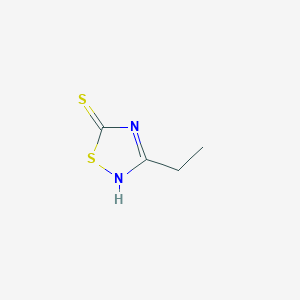

3-Ethyl-1,2,4-thiadiazole-5-thiol

Description

Historical Context and Evolution of Thiadiazole Chemistry

The exploration of thiadiazole chemistry dates back to the 19th century, with the first synthesis of a 1,2,3-thiadiazole (B1210528) derivative reported during that period. researchgate.net The true structural nature of the 1,3,4-thiadiazole (B1197879) ring system was elucidated in 1890 by Freund and Kuh, following the discovery of phenylhydrazines and hydrazine (B178648) in the late 19th century. nih.gov The first description of the 1,2,4-thiadiazole (B1232254) isomer occurred in 1821, with its synthesis and characterization being achieved in 1955. isres.org The development of synthetic methodologies, such as the Hurd-Mori reaction for 1,2,3-thiadiazoles, has been pivotal in advancing the field. wikipedia.org Over the decades, research has expanded from fundamental synthesis and characterization to the exploration of their diverse chemical reactivity and, more recently, their significant biological activities.

Significance of the 1,2,4-Thiadiazole Isomer in Organic Synthesis and Medicinal Chemistry

Among the thiadiazole isomers, the 1,2,4-thiadiazole scaffold has garnered considerable attention in both organic synthesis and medicinal chemistry. isres.orgresearchgate.net Its structural resemblance to the pyrimidine (B1678525) moiety makes it an important pharmacophore. isres.org In organic synthesis, 1,2,4-thiadiazoles serve as versatile intermediates for the construction of more complex heterocyclic systems. researchgate.net A variety of synthetic methods, including oxidative ring closures and multicomponent reactions, have been developed for their preparation. isres.orgorganic-chemistry.org

In medicinal chemistry, 1,2,4-thiadiazole derivatives are investigated for a wide range of therapeutic applications. nih.gov These compounds have shown potential in the treatment of various diseases, including those affecting the central nervous and cardiovascular systems. nih.gov The ability of the 1,2,4-thiadiazole ring to act as a bioisostere for other functional groups allows for the fine-tuning of a molecule's pharmacological properties.

Position of 3-Ethyl-1,2,4-thiadiazole-5-thiol within the Broader Thiadiazole Framework

This compound is a specific derivative of the 1,2,4-thiadiazole core. Its structure features an ethyl group at the 3-position and a thiol (mercapto) group at the 5-position. The presence of the thiol group is particularly significant as it can exist in tautomeric forms, as a thiol or a thione, which influences its reactivity. isres.org This specific substitution pattern places it within a class of thio-substituted thiadiazoles that are of interest for their unique chemical properties and potential applications.

Overview of Research Domains Pertaining to Thio-substituted Thiadiazoles

Thio-substituted thiadiazoles, including mercapto-substituted derivatives, are a subject of active research across several domains. The presence of a sulfur-containing substituent imparts specific properties to these molecules.

One key area of investigation is their coordination chemistry, where they can act as ligands for metal ions. isres.org The sulfur atom in the thiol or thione group can readily coordinate with various metals, leading to the formation of metal complexes with potential catalytic or material science applications.

In medicinal chemistry, thio-substituted thiadiazoles are explored for their potential biological activities. For instance, 5-substituted-1,3,4-thiadiazole-2-thiols have been designed and synthesized as potential antioxidant agents. researchgate.net The thiol group can participate in redox reactions, which is a key mechanism for antioxidant activity. Furthermore, compounds like 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been investigated for their anti-corrosion properties. jmchemsci.com

The synthesis of novel thio-substituted thiadiazole derivatives remains an important research focus. mdpi.commdpi.com Scientists continue to develop new synthetic routes to access a wider variety of these compounds with diverse substitution patterns, enabling the exploration of their structure-activity relationships in various applications.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2H-1,2,4-thiadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQUDWFTICPUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=S)SN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734862 | |

| Record name | 3-Ethyl-1,2,4-thiadiazole-5(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63688-13-1 | |

| Record name | 3-Ethyl-1,2,4-thiadiazole-5(2H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 1,2,4 Thiadiazole 5 Thiol and Its Analogues

Cyclization Strategies for 1,2,4-Thiadiazole (B1232254) Ring Formation

The formation of the 1,2,4-thiadiazole ring is the foundational step in the synthesis of the target compound. Various cyclization strategies have been developed to construct this heterocyclic system.

Reactions Involving Amidoximes and Carbon Disulfide

The reaction between amidoximes and carbon disulfide represents a key pathway to 1,2,4-thiadiazole-5-thiols. This method involves the initial formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization. While direct evidence for the synthesis of 3-Ethyl-1,2,4-thiadiazole-5-thiol via this specific route is not extensively detailed in the provided search results, the general mechanism is a cornerstone of thiadiazole chemistry. A related synthesis involves the reaction of nitrilimines, generated in situ from hydrazonyl chlorides, with carbon disulfide to produce spiro[4.4]thiadiazole derivatives. nih.gov

Approaches from Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazide and its derivatives are versatile precursors for the synthesis of various substituted thiadiazoles. sbq.org.brresearchgate.net The general approach involves the cyclization of thiosemicarbazides with various reagents.

One common method is the reaction of thiosemicarbazide with carboxylic acids or their derivatives. nih.govnih.gov For instance, 1,1-cyclopropane dicarboxylic acid reacts with thiosemicarbazide in the presence of phosphorous oxychloride to yield 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov Similarly, reacting carboxylic acids with thiosemicarbazide in the presence of a mild agent like polyphosphate ester (PPE) can produce 2-amino-1,3,4-thiadiazoles in a one-pot synthesis. nih.govencyclopedia.pub

Another strategy involves the reaction of thiosemicarbazide with carbon disulfide. researchgate.netconnectjournals.com This can lead to the formation of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives. connectjournals.com For example, 5-(ethylamino)-1,3,4-thiadiazole-2-thiol (B181994) can be synthesized by reacting the appropriate thiosemicarbazide with carbon disulfide in the presence of sodium hydroxide (B78521) and ethanol. chemicalbook.com

Furthermore, thiosemicarbazide derivatives can be condensed with aldehydes. fao.org The resulting thiosemicarbazones can then be cyclized to form thiadiazole rings. sbq.org.br Oxidative cyclization of thiosemicarbazones using reagents like ferric chloride can also yield 1,3,4-thiadiazole (B1197879) derivatives.

The table below summarizes various thiadiazole syntheses from thiosemicarbazide derivatives.

| Starting Materials | Reagents | Product Type | Reference |

| Thiosemicarbazide, Carboxylic Acid | Phosphorous Oxychloride | 2-Amino-1,3,4-thiadiazole | nih.gov |

| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazole | nih.govencyclopedia.pub |

| Thiosemicarbazide, Carbon Disulfide | Sodium Hydroxide | 5-Amino-1,3,4-thiadiazole-2-thiol | connectjournals.com |

| Thiosemicarbazide, Aldehyde | - | Thiosemicarbazone | fao.org |

| Thiosemicarbazone | Ferric Chloride | 1,3,4-Thiadiazole |

One-Pot Synthetic Procedures

One-pot syntheses are highly valued for their efficiency and reduced waste. Several one-pot methods for the synthesis of 1,2,4-thiadiazoles have been developed.

A notable one-pot procedure involves the iodine-mediated reaction of nitriles and thioamides. rsc.orgacs.org This method allows for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles by the sequential intermolecular addition of thioamides to nitriles, followed by intramolecular oxidative coupling. rsc.org Another approach utilizes imidates and thioureas with molecular iodine as an oxidant to produce 3-aryl-5-amino-1,2,4-thiadiazoles. rsc.org

Furthermore, a base-mediated intramolecular dehydrogenative N-S coupling has been reported for the synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles from thioamides and amidines. acs.org This reaction proceeds at room temperature under an inert atmosphere. acs.org

The following table highlights some one-pot synthetic strategies for 1,2,4-thiadiazoles.

| Starting Materials | Key Reagents | Product Type | Reference |

| Nitriles, Thioamides | Molecular Iodine, AlCl₃ | 3-Alkyl-5-aryl-1,2,4-thiadiazoles | rsc.orgrsc.org |

| Imidates, Thioureas | Molecular Iodine | 3-Aryl-5-amino-1,2,4-thiadiazoles | rsc.org |

| Thioamides, Amidines | Sodium Hydride | 3,5-Disubstituted-1,2,4-thiadiazoles | acs.org |

Precursor Chemistry and Intermediate Compound Synthesis Relevant to the Ethyl Moiety

The introduction of the ethyl group at the 3-position of the thiadiazole ring requires specific precursors. The synthesis of 4-amino-5-ethyl-3-mercapto-(4H)-1,2,4-triazole, a related heterocyclic compound, involves the reaction of propionic acid with thiocarbohydrazide. lehigh.edu This indicates that propionyl derivatives, such as propionyl chloride or propionic anhydride (B1165640), could serve as precursors for the ethyl group in the synthesis of 3-ethyl-1,2,4-thiadiazole derivatives.

For instance, the reaction of a suitable amidoxime (B1450833) with a propionylating agent would yield an O-acylamidoxime intermediate, which could then be cyclized to a 3-ethyl-1,2,4-oxadiazole. nih.gov A similar strategy could potentially be adapted for the synthesis of 3-ethyl-1,2,4-thiadiazoles.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and catalyst.

For the synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes, the solvent system was found to significantly impact the yield. nih.gov A mixture of DMF and water proved to be effective, with a 9:1 ratio giving excellent results. nih.gov The choice of base is also critical; sodium sulfide (B99878) nonahydrate was identified as a superior base in this reaction. nih.gov

In the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids, the use of polyphosphate ester (PPE) as a cyclizing agent offers a milder alternative to harsh reagents like POCl₃. nih.gov The reaction proceeds through the intermediate formation of an acylated thiosemicarbazide, which then undergoes cyclodehydration. nih.gov

The following table illustrates the effect of different conditions on the yield of a model reaction for 1,3,4-thiadiazole synthesis. nih.gov

| Entry | Base | Solvent | Yield (%) |

| 1 | Na₂S | THF | 76 |

| 2 | Na₂S·9H₂O | THF | 85 |

| 3 | Na₂S·9H₂O | DMF | 92 |

| 4 | Na₂S·9H₂O | DMSO | 88 |

| 5 | Na₂S·9H₂O | DMF/H₂O (9:1) | 95 |

| 6 | Na₂S·9H₂O | DMF/H₂O (5:1) | 82 |

Chemical Reactivity and Derivatization Pathways of 3 Ethyl 1,2,4 Thiadiazole 5 Thiol

Thiol Group (-SH) Functionalization

The presence of a thiol group at the 5-position of the 1,2,4-thiadiazole (B1232254) ring is a key feature for derivatization. This sulfur-containing functional group is nucleophilic and readily participates in a variety of reactions, including S-alkylation, S-acylation, and oxidative coupling.

S-Alkylation Reactions for Thioether Formation

The sulfur atom of the thiol group in 3-Ethyl-1,2,4-thiadiazole-5-thiol is a soft nucleophile, making it highly susceptible to alkylation by various electrophilic reagents to form stable thioethers. This reaction is a common and efficient method for introducing a wide range of substituents at the 5-position of the thiadiazole ring.

S-alkylation is typically carried out by treating the thiol with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction. Common bases used for this purpose include potassium carbonate, sodium hydroxide (B78521), and sodium ethoxide. The reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. For instance, the S-alkylation of the related compound 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with ethyl bromide has been reported to proceed efficiently in the presence of potassium carbonate in DMF at 60°C.

A variety of alkylating agents can be employed, leading to a diverse library of thioether derivatives. These include simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides containing other reactive groups. The general reaction scheme is as follows:

Scheme 1: General S-Alkylation of this compound

Table 1: Examples of S-Alkylation Reactions of Thiol-Containing Thiadiazoles

| Alkylating Agent | Base | Solvent | Product | Reference |

| Ethyl bromide | K₂CO₃ | DMF | 3-Ethyl-5-(ethylthio)-1,2,4-thiadiazole | Analogous to |

| Benzyl chloride | NaOH | Ethanol | 3-Ethyl-5-(benzylthio)-1,2,4-thiadiazole | General method |

| Methyl iodide | K₂CO₃ | DMF | 3-Ethyl-5-(methylthio)-1,2,4-thiadiazole | Analogous to |

| α,ω-Dibromoalkanes | Various | Various | Symmetrical bis-thiadiazoles | acs.org |

S-Acylation Reactions

The thiol group of this compound can also undergo S-acylation to form thioesters. This reaction typically involves the use of acylating agents such as acyl chlorides or acid anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the thiol attacks the electrophilic carbonyl carbon of the acylating agent.

The acylation can be performed under basic conditions, similar to S-alkylation, to enhance the nucleophilicity of the thiol. Alternatively, the reaction can be carried out under neutral or slightly acidic conditions, particularly with highly reactive acylating agents. For example, the acylation of thiols with acetic anhydride (B1165640) can be catalyzed by substances like silver triflate. organic-chemistry.org The synthesis of various thioesters from thiols and N-acylbenzotriazoles under mild conditions has also been demonstrated, highlighting the utility of activated acyl donors. organic-chemistry.org

Scheme 2: General S-Acylation of this compound

Table 2: Examples of S-Acylation Reagents for Thiols

| Acylating Agent | Catalyst/Conditions | Product Type | Reference |

| Acetic Anhydride | Silver triflate | Thioacetate | organic-chemistry.org |

| Benzoyl Chloride | Base (e.g., pyridine) | Thiobenzoate | General method |

| N-Acylbenzotriazoles | Mild conditions | Thioester | organic-chemistry.org |

| Isatoic Anhydrides | Tetrathiomolybdate | S-aryl 2-aminobenzenecarbothioate | researchgate.net |

Oxidative Coupling Reactions

The thiol group of this compound is susceptible to oxidation, most commonly leading to the formation of a disulfide bridge. This oxidative coupling reaction connects two molecules of the thiol, resulting in a symmetrical disulfide derivative.

This transformation can be achieved using a variety of oxidizing agents. Mild oxidizing agents such as hydrogen peroxide, iodine, or even air (in the presence of a suitable catalyst) can effect this conversion. chemicalbook.com The reaction proceeds through the formation of a sulfenyl radical intermediate, which then dimerizes to form the disulfide bond. This type of reaction is a fundamental process in sulfur chemistry and is widely applicable to a range of thiols. rsc.orgnih.gov

Scheme 3: Oxidative Coupling of this compound

Reactivity of the 1,2,4-Thiadiazole Ring System

The 1,2,4-thiadiazole ring is an aromatic heterocycle, which imparts a degree of stability to the molecule. However, the presence of three heteroatoms (two nitrogen and one sulfur) creates an electron-deficient ring system, influencing its reactivity towards electrophiles and nucleophiles.

Electrophilic and Nucleophilic Substitution Reactivity of the Ring Carbons and Nitrogens

The 1,2,4-thiadiazole ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the heteroatoms. isres.org The nitrogen atoms, being basic, are more likely to be the site of electrophilic attack, such as protonation or alkylation, rather than the ring carbons.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution is a more common reaction pathway for this heterocyclic system. The position most prone to nucleophilic attack in 1,2,4-thiadiazoles is the C5 carbon. isres.org In the case of this compound, the thiol group itself is a good leaving group under certain conditions, or it can be converted into a better leaving group (e.g., by oxidation to a sulfone). This would facilitate its displacement by a strong nucleophile. For instance, 3-chloro-5-substituted-1,2,4-thiadiazoles have been shown to be highly reactive towards thiols, where the chloride at the 3-position and the substituent at the 5-position can be displaced. nih.gov

Ring Transformations and Rearrangement Reactions

The 1,2,4-thiadiazole ring can undergo transformations and rearrangements under specific conditions, although such reactions are not as common as simple substitutions. These reactions often require significant energy input, such as heat or light, or the presence of potent reagents.

One notable rearrangement reaction that can occur in related heterocyclic systems is the Dimroth rearrangement. wikipedia.org This typically involves the reversible isomerization of a heterocyclic ring containing endocyclic and exocyclic nitrogen atoms, often under acidic or basic conditions. bohrium.comnih.gov While more commonly observed in triazoles and pyrimidines, analogous rearrangements in the 1,2,4-thiadiazole system, particularly those involving exocyclic amino or imino groups, are conceivable.

Photochemical and thermal rearrangements of thiadiazoles have also been reported, which can lead to the formation of isomeric structures or ring-contracted products. For example, the photochemical irradiation of certain thiazoles and 1,2,4-thiadiazoles can induce rearrangements. researchgate.netacs.org Thermal rearrangements of substituted 1,2,3-thiadiazoles are known to produce 1,2,3-triazoles. rsc.org Ring-opening of the thiadiazole ring can also occur, for instance, under the action of strong bases, leading to acyclic intermediates that may or may not re-cyclize to form different heterocyclic systems. journal-vniispk.ru

Construction of Fused and Polycyclic Heterocyclic Systems

The inherent reactivity of this compound serves as a valuable platform for the synthesis of more complex molecular architectures. Its ability to undergo reactions at multiple sites allows for the construction of fused and polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Cyclocondensation Reactions with Bifunctional Reagents

Cyclocondensation reactions involving this compound with various bifunctional reagents represent a key strategy for the annulation of new rings onto the thiadiazole core. These reactions typically proceed through the nucleophilic character of the thiol group and the adjacent ring nitrogen atom, which can react with electrophilic centers in the bifunctional partner to form a new heterocyclic ring.

The versatility of this approach is demonstrated by the variety of fused systems that can be synthesized. For instance, the reaction of 1,2,4-triazole-5-thiols with 2-chloro-3-chloromethylquinoline can lead to the formation of novel nih.govmdpi.comnih.govtriazolo nih.govconnectjournals.comthiazinoquinolines. researchgate.net The specific regioisomers formed, such as 5H- nih.govmdpi.comnih.govtriazolo[5',1':2,3] nih.govconnectjournals.comthiazino[4,5-b]quinolines and 5H- nih.govmdpi.comnih.govtriazolo[3',4':2,3] nih.govconnectjournals.comthiazino[4,5-b]quinolines, depend on the reaction conditions, highlighting the influence of kinetics and thermodynamics on the reaction outcome. researchgate.net

Similarly, reactions with α-haloketones or α-haloesters can be employed to construct thiazole (B1198619) or thiazolidinone rings fused to the 1,2,4-thiadiazole scaffold. The general reactivity pattern involves the initial S-alkylation of the thiol group, followed by an intramolecular cyclization via nucleophilic attack of a ring nitrogen onto the carbonyl or ester group of the bifunctional reagent.

Table 1: Examples of Cyclocondensation Reactions for the Synthesis of Fused Heterocycles

| Starting Material | Bifunctional Reagent | Fused Heterocyclic System | Reference |

| 1,2,4-Triazole-5-thiols | 2-Chloro-3-chloromethylquinoline | nih.govmdpi.comnih.govTriazolo nih.govconnectjournals.comthiazinoquinolines | researchgate.net |

| 5-Mercapto-1,2,4-triazoles | 4-Chloroquinoline-3-carboxylates | 5H-1,2,4-Triazolo[5′,1′:2,3] nih.govconnectjournals.comThiazino[5,6-c]Quinoline-5-Ones | researchgate.net |

| 1,1-Cyclopropane dicarboxylic acid | Thiosemicarbazide (B42300) and Phosphorous oxychloride | 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane | nih.gov |

Design and Synthesis of Multi-Heterocyclic Architectures Incorporating the 1,2,4-Thiadiazole Core

The development of multi-heterocyclic architectures containing the 1,2,4-thiadiazole nucleus is a burgeoning area of research, driven by the quest for novel compounds with unique biological activities and material properties. These complex structures are often assembled through multi-step synthetic sequences that leverage the reactivity of the 1,2,4-thiadiazole core.

A common strategy involves the initial derivatization of this compound to introduce a reactive handle, which can then be utilized in subsequent cyclization or coupling reactions. For example, the thiol group can be alkylated with a reagent containing a terminal alkyne or azide, setting the stage for a [3+2] cycloaddition reaction to form a triazole ring.

Furthermore, the 1,2,4-thiadiazole ring can be incorporated into larger polycyclic systems through tandem reactions. One such approach is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with a dipolarophile to construct a five-membered ring. nih.gov Nitrilimines, generated in situ from precursors like hydrazonoyl halides, are common 1,3-dipoles used in these reactions. nih.gov

The synthesis of bis-heterocyclic systems is another important facet of this research. For instance, bis-2,2′-(1,3,4-thiadiazole) derivatives have been prepared through the reaction of bis-nitrilimines with suitable thioamides. nih.gov This modular approach allows for the creation of diverse libraries of multi-heterocyclic compounds for biological screening and materials development. The synthesis of novel 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality has also been reported as a strategy for developing new anticancer agents. nih.gov

Table 2: Strategies for Synthesizing Multi-Heterocyclic Architectures

| Synthetic Strategy | Key Intermediates/Reagents | Resulting Heterocyclic System | Reference |

| 1,3-Dipolar Cycloaddition | Nitrilimines (from hydrazonoyl halides) and thioamides | 1,3,4-Thiadiazole (B1197879) derivatives | nih.gov |

| Multi-step Synthesis | This compound, reagents for introducing reactive handles (e.g., terminal alkynes/azides) | Triazole-functionalized 1,2,4-thiadiazoles | |

| Tandem Reactions | Bis-nitrilimines and thioamides | Bis-2,2′-(1,3,4-thiadiazole) derivatives | nih.gov |

| Amide Coupling | 1,2,4-Thiadiazole-1,2,4-triazole precursors and various acid chlorides | 1,2,4-Thiadiazole-1,2,4-triazole derivatives with amide functionality | nih.gov |

Tautomerism and Conformational Analysis of 3 Ethyl 1,2,4 Thiadiazole 5 Thiol

Thiol-Thione Tautomeric Equilibrium: Experimental and Theoretical Characterization

The compound 3-Ethyl-1,2,4-thiadiazole-5-thiol can exist in two tautomeric forms: a thiol form (this compound) and a thione form (3-ethyl-1,2,4-thiadiazolidine-5-thione). This phenomenon, known as thiol-thione tautomerism, is a critical aspect of its chemistry. researchgate.netnih.gov

Experimental studies on analogous heterocyclic compounds, such as 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, have shown that the thione tautomer is the predominant form in the solid state. nih.gov This preference is often attributed to the formation of stable intermolecular hydrogen bonds between the N-H and C=S groups of adjacent molecules in the crystal lattice. nih.gov

Theoretical investigations, frequently employing quantum chemical calculations like Density Functional Theory (DFT), provide further insight into the relative stabilities of these tautomers. researchgate.net For similar thione-containing heterocycles, calculations in the gas phase and in various solvents have been used to determine the more stable form. researchgate.net These studies often show the thione tautomer to be energetically more favorable than the thiol form. researchgate.netnih.gov

Table 1: Theoretical Relative Stabilities of Tautomers in an Analogous 1,2,4-Triazole System Data based on studies of similar heterocyclic structures.

| Tautomer | Computational Method | Relative Energy (kJ/mol) | Conclusion |

| Thione Form | B3LYP/6-311++G(d,p) | 0.00 | Most Stable |

| Thiol Form | B3LYP/6-311++G(d,p) | > 0 | Less Stable |

This table is illustrative and based on findings for analogous compounds like 4-Benzyl-5-(thiophene-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. researchgate.net

Influence of Solvent Polarity and Temperature on Tautomeric Ratios

The position of the tautomeric equilibrium is not fixed and can be significantly influenced by external factors such as solvent polarity and temperature. documentsdelivered.comnih.govresearchgate.net The general principle is that the equilibrium will shift to favor the tautomer that is better stabilized by the solvent environment.

Studies on related 1,3,4-thiadiazole (B1197879) derivatives show that polar solvents tend to stabilize the more polar tautomer, while non-polar solvents favor the less polar form. documentsdelivered.comacs.org In the case of this compound, the thione form, with its C=S and N-H bonds, is expected to have a larger dipole moment and thus be more polar than the thiol form. Consequently, an increase in solvent polarity is expected to shift the equilibrium in favor of the thione tautomer. Conversely, in non-polar solvents like chloroform (B151607) or cyclohexane, the thiol form may become more prevalent. nih.gov

Temperature also plays a role in the tautomeric ratio. documentsdelivered.comresearchgate.net Changes in temperature can alter the Gibbs free energy difference between the two forms, leading to a shift in the equilibrium position. For many heterocyclic tautomeric systems, increasing the temperature can favor the less stable tautomer.

Table 2: Expected Effect of Solvent on Thiol-Thione Equilibrium Based on general principles observed in related thiadiazole compounds. documentsdelivered.comnih.gov

| Solvent Type | Predominant Tautomer | Rationale |

| Polar (e.g., DMSO, Methanol) | Thione | Stabilization of the more polar C=S and N-H bonds. nih.gov |

| Non-Polar (e.g., Chloroform, Cyclohexane) | Thiol | Favoring the less polar tautomer. documentsdelivered.comnih.gov |

Conformational Flexibility of the Ethyl Substituent

The ethyl group attached at the C3 position of the thiadiazole ring is not rigid and possesses conformational flexibility due to rotation around the single bond connecting it to the ring. nih.gov This rotation leads to various spatial arrangements of the methyl group relative to the plane of the heterocyclic ring.

The key factors governing the preferred conformation are steric hindrance and electronic interactions between the ethyl group and the atoms of the thiadiazole ring. nih.gov Theoretical calculations can be employed to map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them. While specific experimental data for this compound is not available, analysis of similar substituted heterocycles suggests that conformers which minimize steric clash between the terminal methyl group and the adjacent ring atoms would be favored. acs.org

Spectroscopic Techniques for Tautomeric Discrimination

Several spectroscopic techniques are instrumental in distinguishing between the thiol and thione tautomers by detecting their unique structural features. researchgate.netdocumentsdelivered.com

Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for identifying the functional groups present in each tautomer. The thione form is characterized by a distinct N-H stretching vibration (typically in the 3100-3400 cm⁻¹ region) and a C=S stretching band (around 1100-1300 cm⁻¹). researchgate.netnih.gov The thiol form, in contrast, would show a weak S-H stretching band (around 2500-2600 cm⁻¹) and would lack the N-H stretching absorption. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy provide clear evidence for the predominant tautomeric form in solution.

In ¹H NMR, the thione tautomer exhibits a signal for the N-H proton, which is typically broad and can be exchanged with deuterium (B1214612) upon addition of D₂O. researchgate.netnih.gov The thiol tautomer would instead show a signal for the S-H proton.

¹³C NMR is particularly decisive. The chemical shift of the C5 carbon is significantly different in the two forms. In the thione tautomer, the C5 carbon is part of a thiocarbonyl group (C=S) and resonates at a downfield chemical shift (typically δ 160-200 ppm). nih.gov In the thiol tautomer, this carbon is bonded to the sulfur atom via a single bond (C-SH) and appears at a more upfield position.

UV-Visible (UV-Vis) Spectroscopy : The electronic transitions in the two tautomers occur at different wavelengths. The thione form contains a C=S chromophore, which gives rise to a characteristic n→π* electronic transition at a longer wavelength, often in the 300-400 nm range. researchgate.net The thiol form lacks this chromophore, and its absorptions, arising from π→π* transitions within the aromatic ring, typically occur at wavelengths below 300 nm. researchgate.net

Table 3: Key Spectroscopic Features for Tautomer Identification Data compiled from studies on analogous heterocyclic thiols/thiones. researchgate.netnih.govresearchgate.net

| Spectroscopic Technique | Thione Tautomer Feature | Thiol Tautomer Feature |

| IR Spectroscopy | N-H stretch (~3100-3400 cm⁻¹) C=S stretch (~1100-1300 cm⁻¹) | S-H stretch (~2500-2600 cm⁻¹) |

| ¹H NMR Spectroscopy | N-H signal (broad, exchangeable) | S-H signal |

| ¹³C NMR Spectroscopy | C5 signal (δ ≈ 160-200 ppm) | C5 signal (upfield of thione) |

| UV-Vis Spectroscopy | Absorption band (λ ≈ 300-400 nm) | Absorption bands (λ < 300 nm) |

Coordination Chemistry of 3 Ethyl 1,2,4 Thiadiazole 5 Thiol As a Ligand

Identification of Potential Coordination Sites within the Thiadiazole-Thiol Scaffold

The 3-ethyl-1,2,4-thiadiazole-5-thiol scaffold possesses several potential coordination sites, primarily the nitrogen atoms of the thiadiazole ring and the exocyclic sulfur atom. The existence of thione-thiol tautomerism is a critical aspect that influences the coordination mode. researchgate.nettandfonline.com In the solid state and in certain solutions, similar ligands predominantly exist in the thione form. tandfonline.com

The potential coordination sites are:

Nitrogen atoms of the thiadiazole ring: The 1,2,4-thiadiazole (B1232254) ring contains two nitrogen atoms, each with a lone pair of electrons, making them potential coordination sites. nih.govjmchemsci.com

Exocyclic sulfur atom: The thiol group can deprotonate to form a thiolate, which is a soft donor and readily coordinates to a variety of metal ions. tandfonline.comnih.gov

The interplay between these sites allows for various coordination modes, including monodentate coordination through either a nitrogen or the sulfur atom, or bidentate coordination involving both a nitrogen and the sulfur atom, leading to the formation of stable chelate rings. nih.govresearchgate.net

Table 1: Potential Tautomeric Forms and Coordination Sites of this compound

| Tautomeric Form | Structure | Potential Coordination Sites |

| Thiol Form |  | N2, N4, S (thiol) |

| Thione Form |  | N2, N4, S (thione) |

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with thiadiazole-thiol ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. jmchemsci.comnih.gov The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

Depending on the reaction conditions and the metal-to-ligand ratio, both monomeric and polymeric complexes can be formed. nih.gov In the case of related 1,3,4-thiadiazole (B1197879) derivatives, the formation of polymeric structures has been observed, particularly with copper ions. nih.gov The ability of the ligand to bridge between metal centers through its different donor atoms contributes to the formation of polymeric networks. researchgate.net

Spectroscopic methods are indispensable for determining the coordination geometry and bonding modes in metal-thiadiazole complexes.

Infrared (FT-IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide valuable information about the coordination sites. For instance, a shift in the ν(C=N) stretching frequency of the thiadiazole ring indicates the involvement of a ring nitrogen atom in coordination. jmchemsci.com The disappearance or shift of the ν(S-H) band and changes in the ν(C=S) band are indicative of coordination through the exocyclic sulfur atom. tandfonline.comnih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. jmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to study the coordination of the ligand in solution. Changes in the chemical shifts of the protons and carbons near the potential coordination sites can confirm the involvement of these sites in bonding to the metal ion. tandfonline.comresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry around the metal ion. The d-d transitions observed for transition metal complexes are sensitive to the ligand field environment. uobaghdad.edu.iq

Table 2: Spectroscopic Data for a Related Ligand and its Metal Complex

| Compound | ν(N-H) (cm-1) | ν(C=N) (cm-1) | ν(C=S) (cm-1) | Reference |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | 3250, 3213 | 1645 | 1159 | researchgate.net |

| Cu(II) complex | 3245, 3200 | 1620 | 1140 | researchgate.net |

Applications of Metal-Thiadiazole Complexes in Diverse Fields

While specific applications for metal complexes of this compound are not yet reported, the known properties of related thiadiazole-based complexes suggest potential applications in several areas.

The presence of both soft (sulfur) and hard (nitrogen) donor atoms in the thiadiazole-thiol scaffold makes it a promising candidate for the selective extraction and chelation of metal ions from aqueous solutions. researchgate.net The ability of the exocyclic thiol group to deprotonate and form strong bonds with heavy metal ions is particularly relevant for this application. For example, 2,5-dimercapto-1,3,4-thiadiazole (B142945) has been utilized as a reagent for the spectrophotometric determination of copper, highlighting the potential of such ligands in analytical chemistry and environmental remediation. researchgate.net

Metal complexes of sulfur- and nitrogen-containing heterocyclic ligands have been explored for their catalytic activity in a variety of organic transformations. researchgate.netacs.org The electronic properties of the ligand can be tuned by substituents, which in turn can influence the catalytic activity of the metal center. rsc.org The cooperative effect of the metal-sulfur bond, where the metal acts as a Lewis acid and the sulfur as a Lewis base, can facilitate the activation of small molecules, a principle that is fundamental to many catalytic cycles. acs.org

Role as Models for Polymeric Resins in Environmental Remediation

Research explicitly detailing the use of this compound as a direct model for polymeric resins in environmental remediation is not presently available in published scientific literature. While the broader class of thiol-containing heterocyclic compounds, including various thiadiazole derivatives, has been investigated for their potential in binding heavy metals, and polymeric resins functionalized with such groups are a known strategy for environmental remediation, specific studies focusing on this compound for this modeling purpose have not been identified.

The general principle behind using such small molecules as models is to simplify the complex structure of a functionalized polymer and to gain fundamental insights into the metal-ligand binding interactions. These interactions are at the heart of the resin's ability to capture pollutants. By studying the coordination chemistry of a monomeric analogue like this compound with various metal ions, researchers could theoretically determine:

Binding Affinity and Selectivity: Which metal ions bind most strongly to the functional group and whether it can selectively bind certain metals over others.

Coordination Modes: How the metal ion coordinates to the ligand (e.g., through the sulfur atom of the thiol group and/or the nitrogen atoms of the thiadiazole ring).

Stoichiometry of the Complexes: The ratio of ligand to metal in the resulting coordination complexes.

Influence of Environmental Factors: How factors such as pH and the presence of other competing ions affect the binding efficiency.

This information would be invaluable for designing and optimizing polymeric resins with enhanced performance for targeted environmental remediation applications. For instance, understanding the preferred coordination geometry could inform the spacing of functional groups along the polymer chain to maximize metal uptake.

Although no specific data tables for this compound exist in this context, the following table illustrates the type of data that would be generated from such studies, using hypothetical values for demonstration.

Hypothetical Data Table: Metal Ion Binding Studies of a Model Compound

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | % Removal (Hypothetical) |

| Pb(II) | 100 | 15 | 85 |

| Cd(II) | 100 | 25 | 75 |

| Hg(II) | 100 | 5 | 95 |

| Zn(II) | 100 | 40 | 60 |

| Cu(II) | 100 | 30 | 70 |

Based on a comprehensive search of available scientific literature, there is currently a lack of specific research data focusing solely on the chemical compound This compound and its derivatives concerning their biological activities.

The performed searches yielded extensive information on the broader classes of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives. This wider body of research indicates that compounds containing the thiadiazole scaffold often exhibit a range of significant biological effects, including antimicrobial, anti-inflammatory, analgesic, and antineoplastic properties. nih.govnih.govnih.govnih.govijpcbs.comjapsonline.comnih.govmdpi.comnih.govmdpi.comnih.govmdpi.comnih.govrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.netkoreascience.krmdpi.comresearchgate.netwjpmr.comajprd.comscispace.comekb.egfrontiersin.orgresearchgate.netnih.gov

For instance, various 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties against a spectrum of bacterial and fungal strains. nih.govnih.govijpcbs.comresearchgate.netkoreascience.krresearchgate.netwjpmr.comresearchgate.net Similarly, numerous studies have explored the anti-inflammatory, analgesic, and anticancer potential of different thiadiazole-containing molecules. nih.govnih.govjapsonline.commdpi.comnih.govnih.govresearchgate.netresearchgate.netmdpi.comscispace.com

However, the specific data required to construct a detailed article as per the requested outline for This compound —including data tables on antibacterial efficacy against Gram-positive and Gram-negative strains, antifungal properties with proposed mechanisms, antitubercular activity, anti-inflammatory and analgesic research, and inhibition of cancer cell proliferation—is not present in the available search results. The existing literature focuses on the general thiadiazole core rather than the specific ethyl- and thiol-substituted 1,2,4-thiadiazole requested.

One search result mentioned 2-Ethylamino-1,3,4-thiadiazole (EATDA), an isomer of the requested compound, in the context of reducing the growth of mammary adenocarcinomas in mice. nih.gov Another result listed 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol (B181994), also an isomer, but did not provide any biological activity data.

Without specific studies on "this compound" and its derivatives, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the requested compound. To do so would require extrapolating data from structurally different molecules, which would be scientifically unsound and misleading.

Therefore, while the broader family of thiadiazoles is a rich area of medicinal chemistry research, information on the specific biological activities of This compound is not available in the public domain based on the conducted searches.

Biological Activities and Mechanistic Insights of 3 Ethyl 1,2,4 Thiadiazole 5 Thiol Derivatives

Antineoplastic and Cytotoxic Research

Molecular Targets and Enzyme Inhibition

The therapeutic effects of 3-ethyl-1,2,4-thiadiazole-5-thiol derivatives are often rooted in their ability to selectively inhibit key enzymes involved in various disease pathologies.

Histone Demethylase LSD1: Some derivatives of the closely related 1,3,4-thiadiazole (B1197879) have been investigated as inhibitors of histone demethylase LSD1 (also known as KDM1A). nih.govsemanticscholar.org LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4). nih.gov The inhibition of LSD1 can lead to the accumulation of these methylated forms of H3K4, which plays a crucial role in regulating gene expression. nih.gov Unlike some inhibitors that form a covalent bond with FAD, certain thiadiazole derivatives interact with LSD1 non-covalently. nih.gov In vitro assays using recombinant human LSD1 and a di-methylated H3K4 peptide substrate are employed to determine the inhibitory potency (IC50) of these compounds by analyzing the demethylation products using mass spectrometry. nih.gov

Cyclin-Dependent Kinases (CDKs): Certain 1,3,4-thiadiazole derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.com For instance, some analogs have been synthesized and evaluated for their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines. mdpi.com The inhibitory activity against CDK1 is a proposed mechanism for their cytotoxic effects. mdpi.comrsc.org Molecular docking studies suggest that these compounds can bind to the CDK1 pocket, similar to known inhibitors. rsc.org

Carbonic Anhydrase (CA): The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of carbonic anhydrase inhibitors. semanticscholar.orgnih.govresearchgate.netekb.eg Acetazolamide and methazolamide (B1676374) are classic examples of 1,3,4-thiadiazole-containing drugs that inhibit CAs. nih.govresearchgate.netnih.govresearchgate.net These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Derivatives of 1,3,4-thiadiazole have been shown to inhibit various CA isozymes, including the cytosolic CA I and II, and the tumor-associated CA IX. nih.govnih.gov The inhibition constants for these derivatives can be in the nanomolar range for specific isoforms. nih.gov

Cell Cycle Modulation and Apoptosis Induction

Derivatives of 1,3,4-thiadiazole have demonstrated the ability to influence the cell cycle and induce programmed cell death (apoptosis) in cancer cells. nih.govmdpi.com

Some compounds have been observed to cause cell cycle arrest at the G2/M phase in breast cancer (MCF-7) and pancreatic cancer cell lines. mdpi.commdpi.com For example, treatment of pancreatic cancer cells with a potent 1,3,4-oxadiazole (B1194373) analog led to a significant increase in the percentage of cells in the G2/M phase. mdpi.com Similarly, certain 1,3,4-thiadiazole derivatives induced cell cycle arrest at the S and G2/M phases in liver (HepG2) and breast (MCF-7) cancer cells, respectively. mdpi.com

In addition to cell cycle arrest, these compounds can trigger apoptosis. nih.govmdpi.com Studies have shown that treatment with specific 1,3,4-thiadiazole derivatives leads to an increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9, key markers of the apoptotic pathway. mdpi.com The induction of apoptosis has been observed in various cancer cell lines, including prostate (PC-3), colon (HT-29), and breast (MCF-7). nih.gov

Central Nervous System (CNS) Activities: Anticonvulsant Research

The 1,3,4-thiadiazole nucleus is a recognized scaffold in the development of anticonvulsant agents. nih.govptfarm.plnih.gov Numerous derivatives have been synthesized and evaluated for their ability to protect against seizures in preclinical models. nih.govnih.gov

The anticonvulsant activity of these compounds is often assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.govnih.gov Some derivatives have shown potent activity in the MES test, comparable to standard antiepileptic drugs like phenytoin (B1677684) and carbamazepine. ptfarm.plsphinxsai.com The mechanism of action is thought to involve interaction with voltage-gated ion channels and modulation of GABAergic neurotransmission. nih.gov Structure-activity relationship studies have indicated that the presence of certain substituents, such as halo groups on aromatic rings, can enhance the anticonvulsant potency. nih.govfrontiersin.org

Antioxidant Research and Free Radical Scavenging Mechanisms

Several studies have explored the antioxidant potential of thiadiazole derivatives. mdpi.comsaudijournals.comnih.gov These compounds can act as free radical scavengers, which is a crucial mechanism for protecting against oxidative stress-induced cellular damage. saudijournals.comnih.gov

The antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical cation decolorization assay. nih.govnih.gov The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key determinant of their antioxidant capacity. saudijournals.com The presence of phenolic hydroxyl groups or thiol groups can contribute significantly to their radical scavenging ability. mdpi.comsaudijournals.com For instance, some 1,3,4-thiadiazole derivatives linked to a 4-thiazolidinone (B1220212) moiety have exhibited promising antioxidant activity, with IC50 values comparable to the standard antioxidant ascorbic acid in the DPPH assay. saudijournals.com

Structure-Activity Relationship (SAR) Analysis and Pharmacophore Modeling for Biological Potency

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective this compound derivatives. nih.govnih.govresearchgate.net

Pharmacophore modeling helps in identifying the essential structural features required for biological activity. mdpi.com For instance, in the context of anticonvulsant activity, SAR studies have revealed that lipophilicity and the nature of substituents on the thiadiazole ring and associated phenyl rings play a significant role. nih.govfrontiersin.org The presence of electron-withdrawing groups like chloro and nitro groups has been associated with enhanced potency. frontiersin.org

In the realm of anticancer activity, SAR analysis of 1,3,4-thiadiazole derivatives has shown that modifications at the 2 and 5 positions of the thiadiazole ring can significantly influence cytotoxicity. nih.govnih.gov For example, the replacement of a 1,3,4-thiadiazole scaffold with a 1,3,4-oxadiazole isostere can lead to a drastic drop in activity, highlighting the importance of the thiadiazole core. nih.gov Pharmacophore models for VEGFR-2 inhibitors have been generated to screen for potential thiadiazole-based candidates. mdpi.com

For antifungal activity, SAR studies on 1,3,4-thiadiazole derivatives have indicated that the presence of specific substituents, such as 2,4-dichlorophenyl or 2,4-difluorophenyl groups, can lead to significant antifungal effects. nih.gov

In Vitro and In Vivo Methodologies for Biological Evaluation

A combination of in vitro and in vivo methods is employed to assess the biological activities of this compound derivatives.

In Vitro Methodologies:

Enzyme Inhibition Assays: Recombinant enzymes and specific substrates are used to determine the inhibitory potency (IC50 or Ki values) of the compounds. nih.govnih.gov

Antiproliferative Assays: The cytotoxicity of the compounds against various cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.comnih.govmdpi.com

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compounds. mdpi.commdpi.com

Apoptosis Assays: Annexin V-FITC/propidium iodide staining followed by flow cytometry is a common method to quantify apoptotic and necrotic cells. rsc.org Western blotting can be used to measure the levels of apoptosis-related proteins like Bax, Bcl-2, and caspases. mdpi.com

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using methods like broth microdilution. nih.govjournalcsij.com

Antioxidant Assays: DPPH and ABTS radical scavenging assays are standard in vitro methods to evaluate antioxidant capacity. saudijournals.comnih.gov

In Vivo Methodologies:

Anticonvulsant Models: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents are the primary models for evaluating anticonvulsant activity. nih.govptfarm.plnih.gov Neurotoxicity is often assessed using the rotarod test. ptfarm.plnih.gov

Tumor Models: The in vivo anticancer efficacy of promising compounds is evaluated in animal models, such as mice bearing tumor xenografts. nih.govmdpi.com Radioactive tracing studies can be used to assess the tumor-targeting ability of radiolabeled compounds. mdpi.com

Diuretic Activity Models: In vivo studies in rats are used to evaluate the diuretic and saluretic effects of the compounds. researchgate.net

Interactive Data Tables

Table 1: Selected Biological Activities of Thiadiazole Derivatives

Interactive table available in the original digital format.

| Compound Class | Biological Activity | Key Findings | References |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Histone Demethylase LSD1 Inhibition | Non-covalent inhibition of LSD1, leading to accumulation of methylated H3K4. | nih.gov |

| 1,3,4-Thiadiazole Analogs | CDK1 Inhibition | Antiproliferative activity in pancreatic cancer cells via CDK1 inhibition. | mdpi.comrsc.org |

| 1,3,4-Thiadiazole Sulfonamides | Carbonic Anhydrase Inhibition | Potent inhibition of CA isozymes I, II, and IX. | nih.govnih.gov |

| 1,3,4-Thiadiazole Derivatives | Cell Cycle Arrest & Apoptosis | Induction of G2/M phase arrest and apoptosis in cancer cells. | mdpi.commdpi.com |

| 1,3,4-Thiadiazole Derivatives | Anticonvulsant Activity | Protection against MES-induced seizures, comparable to standard drugs. | nih.govptfarm.plnih.gov |

Table 2: Common Methodologies for Biological Evaluation

Interactive table available in the original digital format.

| Methodology | Purpose | Example Application | References |

|---|---|---|---|

| In Vitro | |||

| MTT Assay | To assess cytotoxicity | Evaluating antiproliferative effects on cancer cell lines. | mdpi.comnih.govmdpi.com |

| Flow Cytometry | To analyze cell cycle and apoptosis | Determining the stage of cell cycle arrest and quantifying apoptotic cells. | mdpi.comrsc.orgmdpi.com |

| Broth Microdilution | To determine antimicrobial activity | Measuring the Minimum Inhibitory Concentration (MIC) against bacteria and fungi. | nih.govjournalcsij.com |

| DPPH/ABTS Assays | To measure antioxidant capacity | Quantifying the free radical scavenging ability of compounds. | saudijournals.comnih.gov |

| In Vivo | |||

| Maximal Electroshock (MES) Test | To evaluate anticonvulsant activity | Screening for compounds that protect against generalized seizures. | nih.govptfarm.plnih.gov |

Computational and Theoretical Investigations of 3 Ethyl 1,2,4 Thiadiazole 5 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of 3-Ethyl-1,2,4-thiadiazole-5-thiol at a molecular level. These calculations provide a deep understanding of its electronic properties and how it is likely to react in various chemical environments.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the total energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++g(2d,2p)), can also be used to calculate the vibrational frequencies of the molecule. scielo.br These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the optimized geometry and provide a complete vibrational assignment. researchgate.net Furthermore, DFT is instrumental in studying the tautomerism of similar thiadiazole derivatives, such as the thiol-thione tautomerism, by comparing the energies of the different forms to determine the most stable tautomer. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Predictions

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. scielo.br

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. This information is vital for understanding its reaction mechanisms and for designing new synthetic pathways. For instance, in related thiadiazole compounds, FMO analysis has been used to account for their corrosion inhibition efficiency by identifying the binding sites to a metal surface. researchgate.net

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, including its conformational changes and interactions with other molecules.

MD simulations can be used to explore the conformational landscape of flexible molecules. For derivatives of 1,3,4-thiadiazole (B1197879), which can have flexible side chains, MD simulations can reveal the different accessible conformations and the energy barriers between them. mdpi.com These simulations can also shed light on intermolecular interactions, such as hydrogen bonding, which can be critical for understanding the behavior of the compound in different solvents or in a biological environment. researchgate.net For example, MD simulations have been employed to study the interaction of thiadiazole derivatives with biological targets, providing details about the stability of the ligand-protein complex. nih.gov

Molecular Docking Studies for Biological Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. vnu.edu.ua This method is widely used in drug discovery to predict the interaction between a small molecule, like this compound, and a protein target. vnu.edu.ua

By docking the molecule into the binding sites of various proteins, potential biological targets can be identified. The docking process calculates a scoring function to estimate the binding affinity, which helps in ranking potential drug candidates. uowasit.edu.iq For numerous 1,3,4-thiadiazole derivatives, molecular docking has been successfully used to predict their binding modes and affinities to various enzymes and receptors, such as those involved in cancer and microbial infections. nih.govnih.gov These studies provide a rational basis for the observed biological activities and guide the design of more potent and selective analogs. nih.gov

Theoretical Prediction of Chemical Stability and Reaction Mechanisms

Furthermore, computational studies can map out the potential energy surface for various reactions, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism, which is crucial for optimizing reaction conditions and predicting potential byproducts. For instance, the reactivity of the 1,2,4-thiadiazole (B1232254) ring towards nucleophilic and electrophilic attack can be theoretically investigated to understand its chemical behavior. isres.orgnih.gov

Application of Cheminformatics and De Novo Drug Design Principles

Cheminformatics and de novo drug design represent advanced computational strategies that can be applied to the 1,2,4-thiadiazole scaffold. Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. This can be used to identify quantitative structure-activity relationships (QSAR) for a series of thiadiazole derivatives, which can then be used to predict the activity of new, unsynthesized compounds.

De novo drug design, on the other hand, involves the computational generation of novel molecular structures with desired properties. Starting with the this compound scaffold, de novo design algorithms can suggest modifications and new functional groups to enhance its binding affinity to a specific biological target or to improve its pharmacokinetic properties. The 1,3,4-thiadiazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds, making it an excellent starting point for such design efforts. nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 3 Ethyl 1,2,4 Thiadiazole 5 Thiol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Elucidation and Dynamic Processes

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the detailed structural elucidation of 3-Ethyl-1,2,4-thiadiazole-5-thiol and its derivatives. These techniques provide precise information about the chemical environment of each proton and carbon atom within the molecule, enabling the confirmation of the molecular structure and the investigation of dynamic processes such as tautomerism and conformational changes.

In derivatives of the closely related 1,3,4-thiadiazole (B1197879) series, the chemical shifts observed in ¹H NMR spectra are characteristic of the substituent groups. For instance, aromatic protons typically resonate in the range of 7.23–8.27 ppm, while protons of a methyl group attached to an alkene can be found between 2.27 and 2.57 ppm as singlets. dergipark.org.tr Protons of aliphatic -CH₂- groups have been observed around 4.58 ppm (singlet) and as triplets at 2.95 ppm and 3.69 ppm, depending on their neighboring groups. dergipark.org.tr The proton of a secondary amine (-NH-) can exhibit a broad signal anywhere between 8.40 and 11.28 ppm. dergipark.org.tr

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. In substituted 1,3,4-thiadiazole derivatives, the carbon atom adjacent to the secondary amine (C11) is significantly deshielded by the electronegative nitrogen atom, with its signal appearing between 163.77 and 169.01 ppm. dergipark.org.tr Similarly, the C10 carbon of the thiadiazole ring resonates in the range of 159.56–162.90 ppm. dergipark.org.tr The study of substituent effects on the ¹³C NMR chemical shifts of 1,2,4-thiadiazole (B1232254) derivatives has also been reported, providing insights into the electronic properties of the heterocyclic ring. researchgate.net

The existence of thiol-thione tautomerism in thiadiazole derivatives can be investigated using NMR. For example, in 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, ¹H and ¹³C NMR spectra recorded in DMSO-d₆, in conjunction with theoretical calculations, have been used to confirm the predominance of the thione tautomer in solution. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiadiazole Derivatives

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Aromatic Protons | 7.23 - 8.27 | - | dergipark.org.tr |

| Alkene-CH₃ | 2.27 - 2.57 (s) | - | dergipark.org.tr |

| Aliphatic -CH₂- | ~4.58 (s), ~2.95 (t), ~3.69 (t) | - | dergipark.org.tr |

| Secondary Amine (-NH-) | 8.40 - 11.28 (broad) | - | dergipark.org.tr |

| Thiadiazole Ring Carbon (C11, adjacent to NH) | - | 163.77 - 169.01 | dergipark.org.tr |

| Thiadiazole Ring Carbon (C10) | - | 159.56 - 162.90 | dergipark.org.tr |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Tautomeric Differentiation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful method for identifying functional groups and investigating the tautomeric equilibrium in this compound and its derivatives.

FTIR spectroscopy of thiadiazole derivatives reveals characteristic absorption bands. For instance, in a series of novel 1,3,4-thiadiazole compounds, the -NH stretching vibration was observed at 3285.01 cm⁻¹, while the -NH bending appeared at 1495.65 cm⁻¹. dergipark.org.tr Aromatic C-H stretching vibrations are typically found around 3055.61 cm⁻¹, and aliphatic C-H stretching vibrations are seen at approximately 2961.91 and 2918.67 cm⁻¹. dergipark.org.tr The C=N stretching of the thiadiazole ring is located at 1597.51 cm⁻¹, and the C-S-C vibration is observed at 698.56 cm⁻¹. dergipark.org.tr

Table 2: Characteristic Vibrational Frequencies for Thiadiazole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| -NH stretching | 3285.01 | dergipark.org.tr |

| -NH bending | 1495.65 | dergipark.org.tr |

| Aromatic C-H stretching | 3055.61 | dergipark.org.tr |

| Aliphatic C-H stretching | 2961.91, 2918.67 | dergipark.org.tr |

| C=N (Thiadiazole ring) | 1597.51 | dergipark.org.tr |

| C-S-C | 698.56 | dergipark.org.tr |

| C=N | ~1620 | jmchemsci.com |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. Electron ionization (EI) mass spectrometry, for example, has been used to study the fragmentation behavior of 3,4-disubstituted 1,2,4-thiadiazole-5(4H)-ones. nih.gov These studies have revealed that upon ionization, some 1,2,4-oxadiazole-5(4H)-thiones can rearrange to their 1,2,4-thiadiazole-5(4H)-one isomers before further fragmentation. nih.gov

In the characterization of synthesized thiadiazole derivatives, mass spectrometry provides confirmation of the molecular formula. For instance, in the synthesis of various 1,3,4-thiadiazole clubbed thiol derivatives, the molecular ion peak [M+] was observed, confirming the successful synthesis of the target compounds. researchgate.net Similarly, for N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, the mass spectra showed the molecular ion peaks, which were essential for their characterization. nih.gov

Isotopic labeling, in conjunction with mass spectrometry, is a powerful technique for studying reaction mechanisms and protein modifications. While specific isotopic labeling studies on this compound were not found in the provided search results, the methodology is highly relevant. For example, isotopic labeling has been used to determine the reduction potential of protein thiols, a process that could be influenced by thiadiazole-based compounds. nih.gov 3-Chloro-5-substituted-1,2,4-thiadiazoles have been identified as selective and efficient protein thiol modifiers, and their reaction kinetics can be studied using quantitative HPLC/ESI-QTOF-MS/MS. nih.gov

Table 3: Mass Spectrometry Data for Representative Thiadiazole Derivatives

| Compound | Molecular Ion Peak (m/z) | Reference |

|---|---|---|

| 2-{[5-(2-bromophenyl)-1,3,4-oxadiazole-2-yl}-N-(5-phenyl-1,3,4-thiadiazole-2-yl)acetamide | 474 [M+] | researchgate.net |

| 2-{[5-(4-fluorophenyl)-1,3,4-oxadiazole-2-yl}-N-(5-phenyl-1,3,4-thiadiazole-2-yl)acetamide | 414 [M+] | researchgate.net |

| 2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-yl}-N-(5-phenyl-1,3,4-thiadiazole-2-yl)acetamide | 486 [M+] | researchgate.net |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-bromophenyl)acetamide | 329 (M+), 331 (M++2) | nih.gov |

X-ray Diffraction (Single Crystal and Powder) for Precise Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Both single-crystal and powder X-ray diffraction techniques are employed to characterize this compound and its derivatives.

Single-crystal X-ray diffraction provides a detailed molecular structure, including bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, a related compound, revealed that it exists as the thione tautomer in the solid state. nih.gov The molecules are linked by N—H⋯N and N—H⋯S hydrogen bonds, forming chains, and are further stabilized by π–π stacking interactions. nih.gov The ability to grow suitable crystals is crucial for this technique, as demonstrated in the structural verification of a (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one derivative. nih.gov

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample and can be used for phase identification. While specific PXRD data for this compound was not prominent in the search results, it is a standard characterization technique for new crystalline materials.

Table 4: Crystallographic Data for 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₇N₃S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/m (assumed from mirror plane) | nih.gov |

| a (Å) | 5.0922 (10) | nih.gov |

| b (Å) | 6.7526 (14) | nih.gov |

| c (Å) | 8.6578 (17) | nih.gov |

| β (°) | 90.17 (3) | nih.gov |

| Volume (ų) | 297.70 (10) | nih.gov |

| Z | 2 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and is particularly useful for investigating complexation with metal ions. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

For 1,3,4-thiadiazole derivatives, UV-Vis spectra can reveal important information about their electronic structure. In a study of newly synthesized 1,3,4-thiadiazole compounds, the effect of electronegative substituents like Cl and NO₂ was investigated. dergipark.org.tr These substituents were found to reduce the HOMO–LUMO energy gap, resulting in a bathochromic shift (a shift to longer wavelengths) in the UV absorption. dergipark.org.tr The UV-Vis spectrum of a Schiff base derived from 2,5-dimercapto-1,3,4-thiadiazole (B142945) showed absorption bands at 315 nm, corresponding to n-π* transitions, and at 226 nm for π-π* transitions. uobaghdad.edu.iq

UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes. The chelation of metal ions by thiadiazole ligands often leads to changes in the UV-Vis spectrum, which can be monitored to determine the stoichiometry and stability of the complexes. For example, the complexation of Cu(II) and Zn(II) ions with novel 1,3,4-thiadiazole derivatives was characterized using UV-Vis spectroscopy, among other techniques. nih.gov

Table 5: UV-Vis Absorption Data for Thiadiazole Derivatives

| Compound/Derivative | Absorption Maximum (λmax, nm) | Transition | Reference |

|---|---|---|---|

| Schiff base of 2,5-dimercapto-1,3,4-thiadiazole | 315 | n-π | uobaghdad.edu.iq |

| Schiff base of 2,5-dimercapto-1,3,4-thiadiazole | 226 | π-π | uobaghdad.edu.iq |

| 1,3,4-Thiadiazole derivatives with electronegative substituents | Bathochromic shift observed | dergipark.org.tr |

Emerging Research Directions and Potential Applications

Advanced Materials Science Applications (e.g., Polymer Additives, Functional Dyes)

Research into the applications of 3-Ethyl-1,2,4-thiadiazole-5-thiol in advanced materials science is an emerging field. While specific data on its use as a polymer additive or in functional dyes is limited, the broader class of thiadiazole derivatives shows significant promise in these areas. Thiadiazoles are known to be incorporated into polymers to enhance their thermal stability and conductivity. The sulfur and nitrogen atoms in the thiadiazole ring can act as ligands for metal ions, suggesting potential applications in the development of functional dyes for sensing or optical materials. Further research is needed to fully explore the potential of this compound in these applications.

Analytical Chemistry Applications: Development of Novel Reagents for Detection and Separation

The thiol group in this compound makes it a candidate for use as an analytical reagent, particularly for the detection and separation of metal ions. Thiol-containing compounds are known to form stable complexes with a variety of metals. This property can be exploited in several analytical techniques:

Colorimetric Sensors: The formation of a metal-thiol complex can result in a color change, which can be used for the visual or spectrophotometric detection of specific metal ions.

Electrochemical Sensors: The interaction between the thiol group and metal ions can be detected electrochemically, providing a basis for the development of sensitive and selective sensors.

Extraction and Preconcentration: The ability to chelate with metal ions allows for the use of this compound in solvent extraction or solid-phase extraction methods to separate and preconcentrate trace amounts of metals from complex matrices.

While specific studies on this compound are not widely available, the known reactivity of the thiol group suggests it is a promising area for future research in analytical chemistry.

Integration with Nanotechnology for Drug Delivery and Sensing Platforms

The integration of this compound with nanotechnology presents exciting possibilities for the development of advanced drug delivery systems and sensing platforms. The thiol group can be used to anchor the molecule to the surface of gold nanoparticles, a common strategy in nanotechnology for creating functionalized nanomaterials.

Drug Delivery:

By attaching this compound to a nanoparticle carrier, it may be possible to develop targeted drug delivery systems. The thiadiazole moiety could be further functionalized with a therapeutic agent, and the nanoparticle would serve to transport the drug to a specific site in the body.

Sensing Platforms:

Nanoparticle-based sensors functionalized with this compound could offer enhanced sensitivity and selectivity for the detection of various analytes. The large surface area-to-volume ratio of nanoparticles allows for a high density of the recognition element (the thiadiazole thiol) to be immobilized, leading to a stronger signal upon binding with the target analyte.

Sustainable Synthesis and Green Chemistry Approaches in Thiadiazole Production

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiadiazoles to reduce the environmental impact of chemical processes. Traditional methods for synthesizing thiadiazoles often involve the use of hazardous reagents and solvents. Modern, more sustainable approaches focus on:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption.

Ultrasonic-Assisted Synthesis: The use of ultrasound can enhance reaction rates and yields.

Use of Greener Solvents: Replacing toxic organic solvents with more environmentally benign alternatives, such as water or ionic liquids.

Catalyst-Free or Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts.

While specific green synthesis protocols for this compound are not extensively documented, the general trend in thiadiazole synthesis is moving towards these more sustainable methods. The development of an efficient and green synthesis for this compound is a key area for future research.

Q & A

Q. What are the common synthetic routes for preparing 3-Ethyl-1,2,4-thiadiazole-5-thiol derivatives?

The synthesis typically involves heterocyclization and alkylation reactions. A key method starts with thiosemicarbazide, which reacts with carbon disulfide in dimethylformamide to form a thione intermediate. Subsequent reactions with bromoalkanes in alcohol/alkali media yield S-alkyl derivatives. For example, alkylation with bromoethane under reflux for 2 hours in propan-2-ol produces derivatives with confirmed ethyl substituents . Acidification with ethanoic acid after sodium monochloroacetate treatment can also generate thiol-containing intermediates .

Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?